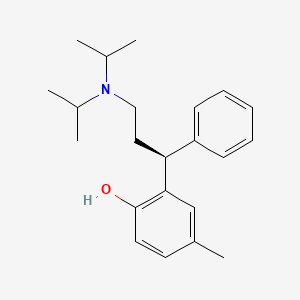

(2'S,2R,反式)-沙格列汀

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of Saxagliptin involves complex chemical processes aimed at achieving its highly selective inhibitory action on DPP-4. While specific synthesis details are not provided in the abstracts reviewed, the development of Saxagliptin as a therapeutic agent underscores a significant achievement in targeting the incretin pathway for diabetes treatment.

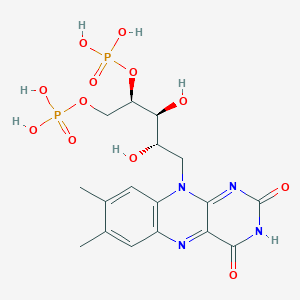

Molecular Structure Analysis

The molecular structure of Saxagliptin is designed to selectively inhibit DPP-4, an enzyme responsible for the inactivation of incretin hormones. Its structure-activity relationship is crucial for its selective inhibition of DPP-4, leading to enhanced glycemic control. The precise molecular interactions contribute to its effectiveness and safety profile in clinical use.

Chemical Reactions and Properties

Saxagliptin's chemical properties allow it to interact specifically with DPP-4, with minimal interaction with other proteins. This selectivity is essential for its therapeutic effect, reducing the degradation of incretin hormones and thus enhancing insulin secretion in response to glucose. The chemical stability and reactivity of Saxagliptin under physiological conditions contribute to its oral bioavailability and once-daily dosing regimen.

Physical Properties Analysis

The physical properties of Saxagliptin, including its solubility and stability, play a critical role in its pharmacokinetic profile. It is rapidly absorbed after oral administration, demonstrating a pharmacokinetic profile conducive to once-daily dosing. These properties are vital for maintaining consistent therapeutic levels and ensuring efficacy in lowering blood glucose levels.

Chemical Properties Analysis

The chemical properties of Saxagliptin, including its reversible inhibition of DPP-4, are central to its mechanism of action. By inhibiting DPP-4, Saxagliptin reduces the degradation of endogenous incretin hormones, leading to increased insulin release and decreased glucagon secretion. Its selectivity and potency are key to its clinical benefits and low risk of hypoglycemia when used as monotherapy or in combination with other antidiabetic medications.

For detailed scientific research and further insights into Saxagliptin, including its synthesis, molecular structure, and properties, refer to the following sources:

Neumiller, J. J., & Campbell, R. K. (2010). Saxagliptin: a dipeptidyl peptidase-4 inhibitor for the treatment of type 2 diabetes mellitus. American journal of health-system pharmacy : AJHP : official journal of the American Society of Health-System Pharmacists, 67(18), 1515-25. Link to source.

Dhillon, S. (2015). Saxagliptin: A Review in Type 2 Diabetes. Drugs, 75, 1783-1796. Link to source.

Shubrook, J., Colucci, R., Guo, A., & Schwartz, F. (2011). Saxagliptin: A Selective DPP-4 Inhibitor for the Treatment of Type 2 Diabetes Mellitus. Clinical Medicine Insights. Endocrinology and Diabetes, 4, 1-12. Link to source.

科学研究应用

肠促激素调节和血糖控制

(2'S,2R,反式)-沙格列汀,通常称为沙格列汀,主要以其在管理 2 型糖尿病中的作用而闻名。它作为二肽基肽酶-4 (DPP-4) 的一种有效且选择性的可逆抑制剂发挥作用,从而增强了胰高血糖素样肽-1 (GLP-1) 肠促激素的作用。这种增强作用导致 β 细胞功能改善和胰高血糖素分泌受到抑制。在临床上,沙格列汀已显示出在单一疗法和与其他口服降糖药联合治疗中改善血糖控制的功效。它有效降低空腹和餐后葡萄糖浓度,有助于显着降低糖化血红蛋白 (HbA1c)。此外,由于其依赖于葡萄糖的作用机制,它具有低血糖风险,并且对体重表现出中性作用 (Deacon & Holst, 2009)。

心血管结局

值得注意的是,沙格列汀已成为对其对心血管结局影响的广泛研究的主题。SAVOR-TIMI 53 研究是一项 4 期、随机、双盲、安慰剂对照试验,旨在评估沙格列汀在心血管事件高风险的 2 型糖尿病患者中的安全性和有效性。该研究旨在确定沙格列汀治疗是否可以减少该高危人群的心血管事件。然而,重要的是要注意,虽然该试验旨在评估沙格列汀的心血管安全性,但结果表明治疗并没有显着降低缺血事件的发生率。不过,沙格列汀组的心力衰竭住院率被发现增加,这提示在某些患者群体中谨慎使用它 (Scirica 等,2011)。

药代动力学和代谢

了解沙格列汀的药代动力学和代谢在其临床应用中至关重要。口服后它被很好地吸收,并代谢形成活性代谢物,母药和代谢物主要通过肾脏排泄。研究表明,沙格列汀及其代谢物被很好地吸收,随后通过尿液排泄和代谢清除。形成重要的循环、药理活性羟基化代谢物 (M2) 是主要的代谢途径。此外,沙格列汀相对于其血浆药代动力学特征表现出延长的药效学特性,这可能是由于 M2 的额外贡献以及沙格列汀和 M2 在肠道组织中的分布 (Fura 等,2009)。

抗炎和免疫调节作用

除了其在血糖控制中的主要应用之外,沙格列汀还表现出显着的抗炎和免疫调节作用。研究表明其在减轻气道炎症方面的潜力,如一项研究中所示,沙格列汀显着减少了卵白蛋白在小鼠中诱导的炎症变化。支气管肺泡灌洗液中白细胞计数和其他炎症标志物的减少证明了这一点,这表明其作为急性过敏性哮喘治疗剂的潜力 (Helal, Megahed, & Abd Elhameed, 2019)。

作用机制

Saxagliptin, also known as (1S,3R,5S)-2-[(2S)-2-Amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile, is an orally active hypoglycemic drug used for the management of type 2 diabetes mellitus .

Target of Action

The primary target of Saxagliptin is the dipeptidyl peptidase-4 (DPP-4) enzyme . DPP-4 is responsible for degrading the intestinally derived hormones glucagon-like peptide (GLP)-1 and glucose-dependent insulinotropic polypeptide (GIP) .

Mode of Action

Saxagliptin is a highly potent, selective, reversible, and competitive inhibitor of DPP-4 . It forms a reversible, histidine-assisted covalent bond between its nitrile group and the S630 hydroxyl oxygen on DPP-4 . By inhibiting DPP-4, Saxagliptin slows down the breakdown of incretin hormones, thereby increasing the level of these hormones in the body .

Biochemical Pathways

The inhibition of DPP-4 by Saxagliptin leads to an increase in intact plasma GLP-1 and GIP concentrations . These hormones play a crucial role in augmenting glucose-dependent insulin secretion, thereby helping to regulate blood glucose levels .

Pharmacokinetics

Saxagliptin is orally absorbed and can be administered with or without food . It is primarily metabolized by cytochrome P450 (CYP) 3A4/5 to an active metabolite, 5-hydroxy saxagliptin . The half-life of plasma DPP-4 inhibition with Saxagliptin 5 mg is approximately 27 hours, supporting a once-daily dosing regimen . Saxagliptin is eliminated by a combination of renal and hepatic clearance .

Result of Action

The result of Saxagliptin’s action is the improvement of glycemic control in patients with type 2 diabetes mellitus . By increasing the level of incretin hormones, Saxagliptin augments glucose-dependent insulin secretion, thereby helping to lower fasting glucose concentrations and reduce glucose excursions after an oral glucose load or a meal .

Action Environment

The action of Saxagliptin can be influenced by various environmental factors such as the presence of food and the coadministration with other drugs . For instance, the bioavailability of Saxagliptin increases by 27% when administered with a high-fat meal . Additionally, when coadministered with strong CYP inhibitors, the dose of Saxagliptin should be limited to 2.5 mg once daily due to increased Saxagliptin exposure .

属性

IUPAC Name |

(1S,3R,5S)-2-[(2S)-2-amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O2/c19-8-13-2-12-3-14(12)21(13)16(22)15(20)17-4-10-1-11(5-17)7-18(23,6-10)9-17/h10-15,23H,1-7,9,20H2/t10-,11+,12-,13-,14+,15-,17?,18?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGJUIPDUBHWZPV-BBEOPNRRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2C[C@@H]2N([C@H]1C#N)C(=O)[C@H](C34C[C@H]5C[C@@H](C3)CC(C5)(C4)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2'S,2R,trans)-Saxagliptin | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[9-Acetyloxy-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 4-hydroxy-2-methylbut-2-enoate](/img/structure/B1142207.png)

![S-(R*,S*)]-3-Amino-2-hydroxy-propanoic-3-d Acid](/img/no-structure.png)